E-64c

Vue d'ensemble

Description

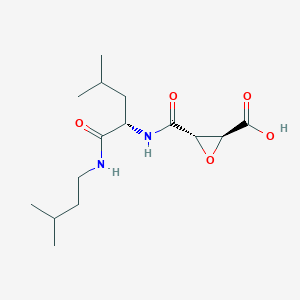

E-64C, également connu sous le nom d’Acide Loxistatin, est un dérivé de l’E-64. C’est un inhibiteur irréversible et perméable aux membranes des protéases cystéines. Ce composé est connu pour sa capacité à inhiber un large éventail de protéases cystéines, y compris les cathepsines B, H et L, ainsi que la calpaïne. This compound a été largement utilisé dans la recherche scientifique en raison de ses puissants effets inhibiteurs et de sa capacité à traverser les membranes cellulaires .

Applications De Recherche Scientifique

E-64C has a wide range of scientific research applications, including:

Chemistry: this compound is used as a tool to study the mechanisms of cysteine proteases and to develop new inhibitors.

Biology: It is used to investigate the role of cysteine proteases in various biological processes, including cell signaling and apoptosis.

Medicine: this compound has potential therapeutic applications in the treatment of diseases involving cysteine proteases, such as Alzheimer’s disease and muscular dystrophy.

Industry: This compound is used in the development of protease inhibitors for various industrial applications, including the production of pharmaceuticals

Mécanisme D'action

E-64C exerce ses effets en se liant de manière irréversible au site actif des protéases cystéines. Le groupe époxy-succinyl de l’this compound réagit avec le groupe thiol du résidu cystéine du site actif, formant une liaison covalente. Cette liaison covalente inhibe l’activité de la protéase, empêchant la protéase de cliver ses substrats. Les cibles moléculaires de l’this compound comprennent les cathepsines B, H et L, ainsi que la calpaïne. L’inhibition de ces protéases peut moduler diverses voies et processus cellulaires .

Analyse Biochimique

Biochemical Properties

E-64c plays a significant role in biochemical reactions by inhibiting cysteine proteases . It interacts with enzymes such as calpain and cathepsin C . The nature of these interactions involves the formation of a covalent bond with the cysteine residue in the active site of these enzymes .

Cellular Effects

This compound influences cell function by inhibiting the activity of cysteine proteases, which play a crucial role in various cellular processes . By inhibiting these enzymes, this compound can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of cysteine proteases, thereby inhibiting their activity . This binding interaction results in changes in gene expression and enzyme activity, which can have profound effects on cellular function .

Metabolic Pathways

This compound is involved in metabolic pathways related to the activity of cysteine proteases . It interacts with these enzymes and can affect metabolic flux and metabolite levels .

Transport and Distribution

It is known that this compound can accumulate in cells due to its high affinity for cysteine proteases .

Subcellular Localization

Given its mechanism of action, it is likely that this compound localizes to the same subcellular compartments as the cysteine proteases it inhibits .

Méthodes De Préparation

E-64C est synthétisé par une série de réactions chimiques à partir de la L-leucine. La voie de synthèse implique la formation d’un groupe époxy-succinyl, qui est crucial pour son activité inhibitrice. Les conditions de réaction impliquent généralement l’utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité. Les méthodes de production industrielle de l’this compound impliquent une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

E-64C subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de l’this compound, modifiant son activité inhibitrice.

Substitution : this compound peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d’autres groupes, modifiant potentiellement son activité biologique.

Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le peroxyde d’hydrogène, des réducteurs comme le borohydrure de sodium et divers solvants organiques. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications de la recherche scientifique

This compound a un large éventail d’applications de recherche scientifique, notamment :

Chimie : this compound est utilisé comme outil pour étudier les mécanismes des protéases cystéines et pour développer de nouveaux inhibiteurs.

Biologie : Il est utilisé pour étudier le rôle des protéases cystéines dans divers processus biologiques, notamment la signalisation cellulaire et l’apoptose.

Médecine : this compound a des applications thérapeutiques potentielles dans le traitement des maladies impliquant des protéases cystéines, telles que la maladie d’Alzheimer et la dystrophie musculaire.

Industrie : This compound est utilisé dans le développement d’inhibiteurs de protéases pour diverses applications industrielles, y compris la production de produits pharmaceutiques

Comparaison Avec Des Composés Similaires

E-64C est unique parmi les inhibiteurs de protéases cystéines en raison de sa liaison irréversible et de sa perméabilité aux membranes. Des composés similaires comprennent :

E-64 : Le composé parent de l’this compound, qui inhibe également les protéases cystéines mais manque de perméabilité aux membranes.

Lévopéptine : Un inhibiteur réversible des protéases cystéines qui ne forme pas de liaison covalente avec la protéase.

Antipaïne : Un autre inhibiteur réversible des protéases cystéines avec un mécanisme d’action différent.

La capacité de l’this compound à traverser les membranes cellulaires et à inhiber irréversiblement les protéases en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles .

Activité Biologique

Loxistatin acid, also known as E-64c, is a potent cysteine protease inhibitor that has garnered attention for its biological activity, particularly in the context of neurodegenerative diseases and traumatic brain injury (TBI). This article provides a comprehensive overview of the biological activity of loxistatin acid, including its mechanisms of action, therapeutic potential, and relevant case studies.

Loxistatin acid functions primarily by irreversibly inhibiting cysteine proteases, particularly cathepsins B and L. These enzymes are involved in various physiological processes, including protein degradation, cell signaling, and apoptosis. By inhibiting these proteases, loxistatin acid can modulate pathological processes in several diseases.

- Cysteine Protease Inhibition : Loxistatin acid covalently binds to the active site of cysteine proteases, thus preventing their enzymatic activity. This mechanism is crucial in reducing the levels of amyloid-beta (Aβ) peptides implicated in Alzheimer’s disease (AD) and other neurodegenerative conditions .

- Impact on Amyloid-Beta : In studies involving transgenic mouse models of AD, loxistatin acid administration led to significant reductions in brain Aβ levels and improved memory deficits. This suggests that loxistatin acid may offer therapeutic benefits for AD patients by targeting the underlying proteolytic pathways that contribute to Aβ accumulation .

Alzheimer's Disease

Loxistatin acid has been studied for its potential as a treatment for Alzheimer's disease due to its ability to inhibit cathepsin B activity. In a study involving transgenic mice expressing human amyloid precursor protein (APP), oral administration of loxistatin acid resulted in:

- Reduction of Aβ Levels : A dose-dependent decrease in both Aβ(40) and Aβ(42) levels was observed.

- Improvement in Memory Function : Behavioral assessments indicated enhanced spatial memory performance following treatment with loxistatin acid .

Traumatic Brain Injury (TBI)

Research has also demonstrated the efficacy of loxistatin acid in models of TBI. Administering loxistatin acid shortly after injury resulted in:

- Enhanced Neuromotor Function : Significant improvements were noted in motor function tests following treatment.

- Reduction in Brain Pathology : The compound effectively reduced cathepsin B activity, correlating with improved outcomes in TBI models .

Case Studies

Pharmacokinetics and Metabolism

The pharmacokinetic profile of loxistatin acid indicates rapid absorption and conversion from its prodrug form (E64d) to the active form (E64c) upon oral administration. Key metabolites identified include hydroxy derivatives that retain some biological activity . Understanding these metabolic pathways is essential for optimizing dosing regimens and therapeutic efficacy.

Propriétés

IUPAC Name |

(2S,3S)-3-[[(2S)-4-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O5/c1-8(2)5-6-16-13(18)10(7-9(3)4)17-14(19)11-12(22-11)15(20)21/h8-12H,5-7H2,1-4H3,(H,16,18)(H,17,19)(H,20,21)/t10-,11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMSYZJDIQPSDI-SRVKXCTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C(CC(C)C)NC(=O)C1C(O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1[C@H](O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76684-89-4 | |

| Record name | Loxistatin acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76684-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(N-(3-carboxyoxirane-2-carbonyl)leucyl)isoamylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076684894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does E-64-c interact with cysteine proteases?

A1: E-64-c acts as a suicide inhibitor, forming a covalent bond with the active site cysteine residue of cysteine proteases. This irreversible binding blocks the enzyme's catalytic activity. [] The binding mode has been extensively studied using X-ray crystallography, revealing specific interactions with the S' subsites of the protease. [, , ]

Q2: What are the downstream effects of inhibiting cysteine proteases with E-64-c?

A2: The downstream effects depend on the specific cysteine protease targeted. For instance, inhibiting cathepsin B with E-64-c disrupts lysosomal protein degradation. [] In the context of muscular dystrophy, E-64-c can prevent muscle damage by inhibiting calcium-activated neutral proteases (calpains). [, , , ]

Q3: Can E-64-c inhibit other types of proteases?

A3: E-64-c demonstrates high specificity for cysteine proteases and does not affect serine, aspartic, or metalloproteases. [, , ] This selectivity makes it a valuable tool for studying the specific roles of cysteine proteases in biological processes.

Q4: What is the molecular formula and weight of E-64-c?

A4: The molecular formula of E-64-c is C15H27N3O6. Its molecular weight is 345.4 g/mol.

Q5: Is there any spectroscopic data available for E-64-c?

A5: Yes, proton NMR spectroscopy and mass spectrometry have been used to characterize E-64-c and its metabolites. [, ] Crystallographic studies have provided detailed information about its three-dimensional structure and binding interactions with target proteases. [, , ]

Q6: What is known about the stability of E-64-c under various conditions?

A6: E-64-c is generally stable under acidic conditions but can degrade under basic conditions. [] Its stability in various formulations has been investigated to improve its bioavailability and shelf life. []

Q7: Does E-64-c have any catalytic properties?

A7: E-64-c itself does not possess catalytic activity. It functions as an inhibitor by forming a stable covalent adduct with the active site of cysteine proteases.

Q8: How has computational chemistry been used to study E-64-c?

A8: Computational methods, including molecular docking and molecular dynamics simulations, have been employed to study the binding mode of E-64-c to cysteine proteases. [, ] These studies provide valuable insights into the structural basis of its inhibitory activity.

Q9: What is the impact of structural modifications on the activity of E-64-c?

A9: The structure-activity relationship of E-64-c has been extensively investigated. [, ] Replacing the terminal agmatine group with other moieties has led to derivatives with altered potency and selectivity. For example, CA-074 exhibits greater selectivity for cathepsin B compared to E-64-c. [, ] Similarly, EST, the ethyl ester of E-64-c, was designed for improved oral bioavailability. [, , ]

Q10: What is the metabolic fate of E-64-c in vivo?

A10: Following oral administration in rats, E-64-c is primarily metabolized to loxistatin acid (M-1) and its hydroxy metabolites (M-4a and M-4b). [] These metabolites are found in both plasma and urine. [] E-64-c can also form glutathione and cysteine conjugates in the liver. []

Q11: How is E-64-c absorbed and distributed in the body?

A11: While E-64-c itself has low oral bioavailability due to its hydrophilic nature, its ethyl ester derivative, EST, shows improved absorption from the intestine. [] The absorption of EST is enhanced when administered with food. []

Q12: Has E-64-c demonstrated efficacy in any disease models?

A12: E-64-c and its derivatives have shown promise in various disease models, particularly for muscular dystrophy. [, , ] In dystrophic hamsters, chronic administration of EST significantly prolonged lifespan. []

Q13: What is the evidence for the efficacy of E-64-c in models of muscular dystrophy?

A13: Studies in dystrophic chickens and hamsters have demonstrated the potential of E-64-c and its derivatives for treating muscular dystrophy. In a study with dystrophic chickens, E-64-c administration reduced the activity of calcium-activated neutral protease (CANP) in muscle tissue. [] This is significant because elevated CANP activity is implicated in muscle degradation associated with muscular dystrophy. [, ] Additionally, in dystrophic hamsters, a diet supplemented with EST, the orally bioavailable form of E-64-c, led to a significant extension of lifespan. [] These findings highlight the potential therapeutic benefit of targeting cysteine proteases like CANP with E-64-c in the context of muscular dystrophy.

Q14: Are there any strategies to improve the delivery of E-64-c to specific tissues?

A15: The development of EST, the ethyl ester of E-64-c, represents a successful strategy to enhance oral bioavailability. [] Further research into targeted drug delivery systems could potentially improve its efficacy and safety profile.

Q15: Are there any known biomarkers for E-64-c efficacy?

A15: While specific biomarkers for E-64-c efficacy are yet to be established, monitoring the activity of targeted cysteine proteases (e.g., cathepsins, calpains) could provide insights into treatment response.

Q16: What analytical methods are used to characterize and quantify E-64-c?

A17: Common analytical techniques used for E-64-c include high-performance liquid chromatography (HPLC) [, , ], mass spectrometry [, ], and various enzymatic assays using specific substrates. [, ]

Q17: Is there any information available on the environmental impact of E-64-c?

A17: The provided research papers do not delve into the environmental impact of E-64-c. Further investigation is needed to assess its potential ecotoxicological effects.

Q18: How does the inhibition of cathepsin B by E-64-c affect lysosomal proteolysis?

A19: Research shows that E-64-c treatment significantly reduces the degradation of proteins within lysosomes, the cellular compartments responsible for breaking down waste products. [] This finding suggests that cathepsin B plays a crucial role in lysosomal proteolysis, and its inhibition by E-64-c can disrupt this process.

Q19: What role does calcium play in the activation of the cysteine protease targeted by E-64-c in muscle cells?

A20: Studies on muscle cells indicate that the cysteine protease targeted by E-64-c, specifically calcium-activated neutral protease (CANP), becomes more sensitive to calcium in disease states like diabetes. [] This increased sensitivity leads to heightened CANP activity, potentially contributing to muscle damage. E-64-c, by inhibiting CANP, could mitigate this calcium-dependent muscle degradation.

Q20: How does E-64-c affect the activity of cathepsins B and H in dystrophic chickens?

A21: Research on dystrophic chickens shows that E-64-c administration effectively reduces the activity of cathepsins B and H in muscle tissue. [] This finding suggests that these cysteine proteases might contribute to muscle pathology in dystrophic chickens, and their inhibition by E-64-c could offer a potential therapeutic approach.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.